molecular formula C9H9Cl2N3O B1430429 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one CAS No. 1439818-91-3

5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Cat. No.: B1430429
CAS No.: 1439818-91-3
M. Wt: 246.09 g/mol
InChI Key: ZYXHRYSQQIUTLP-UHFFFAOYSA-N
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Description

5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is a chemical compound with the molecular formula C9H9Cl2N3O. It is characterized by a piperidin-2-one core substituted with a 2,6-dichloropyrimidin-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one typically involves the reaction of 2,6-dichloropyrimidine with piperidin-2-one under specific conditions. One common method includes the use of a solvent such as dichloromethane (DCM) and a catalyst to facilitate the reaction. The reaction mixture is often stirred at a controlled temperature to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product in a pure form .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the piperidin-2-one core .

Scientific Research Applications

5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical and industrial compounds .

Properties

IUPAC Name

5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-7-3-6(13-9(11)14-7)5-1-2-8(15)12-4-5/h3,5H,1-2,4H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHRYSQQIUTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242232
Record name 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439818-91-3
Record name 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439818-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one
Reactant of Route 2
5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one
Reactant of Route 3
5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one
Reactant of Route 4
5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one
Reactant of Route 5
5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one
Reactant of Route 6
5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

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